![molecular formula C10H9ClN2O3 B1452928 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 408339-02-6](/img/structure/B1452928.png)
5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.65 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole consists of an oxadiazole ring substituted with a chloro group at the 5th position and a 3,4-dimethoxyphenyl group at the 3rd position .Physical And Chemical Properties Analysis
The predicted boiling point of 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is 363.3±42.0 °C, and its predicted density is 1.256±0.06 g/cm3 . The compound has a predicted pKa of -4.70±0.50 .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
The compound 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, through derivatives synthesized from its base structure, has been shown to possess significant antimicrobial and anti-proliferative activities. N-Mannich bases derived from this oxadiazole displayed inhibitory activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Specifically, piperazinomethyl derivatives demonstrated broad-spectrum antibacterial activities, with minimal inhibitory concentration (MIC) ranging from 0.5–8 μg/mL, showcasing potent activity against tested Gram-positive bacteria. Moreover, these compounds exhibited anti-proliferative activity against various human cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer, indicating their potential in cancer therapy research (L. H. Al-Wahaibi et al., 2021).
Anticancer Evaluation
Another study focused on the synthesis of 1,3,4-oxadiazole derivatives with the 5-chloro-3-(3,4-dimethoxyphenyl) motif, which showed excellent activity against breast cancer cell lines. This highlights the compound's utility in developing new anticancer agents, providing a foundation for future research into its efficacy across a range of cancer types (N. Polkam et al., 2021).
Molecular Structure Analysis
Research into the molecular structure of oxadiazole derivatives, including those related to 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, has provided insights into their electronic and spectral properties. Studies have calculated molecular diagrams and dipole moments, contributing to a deeper understanding of the compound's chemical behavior and potential interactions with biological targets (A. Lutskii et al., 1970).
Neuroprotective Potential
Chroman/catechol hybrids containing the 1,2,4-oxadiazole ring, including the 5-chloro-3-(3,4-dimethoxyphenyl) variant, have been evaluated for their neuroprotective potential. These compounds have shown activity in protecting neuronal cells from oxidative stress-induced cell death, suggesting their application in researching therapies for neurodegenerative diseases (M. Koufaki et al., 2010).
Synthesis and Characterization of Heterocyclic Compounds
Further research has involved the synthesis and characterization of new heterocyclic compounds based on the 1,3,4-oxadiazole structure. These studies provide foundational knowledge for the chemical modification and application of 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in various biological and pharmaceutical contexts (Z. Abbas et al., 2017).
Mechanism of Action
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a potential multi-target activity for this compound.
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of this compound. Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Compounds with similar structures have been found to have various effects, such as inhibitory activity against certain viruses .
properties
IUPAC Name |
5-chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEMIGZRMCNGNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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